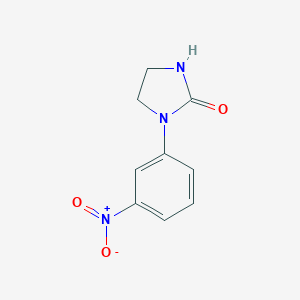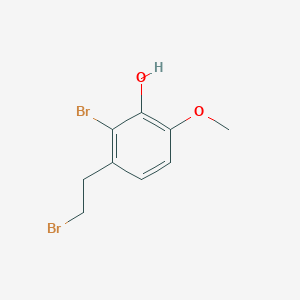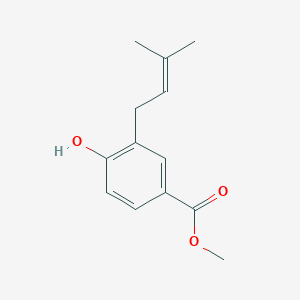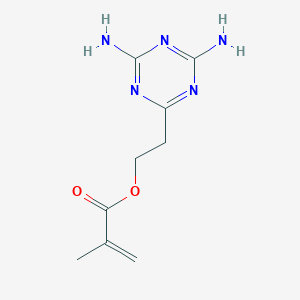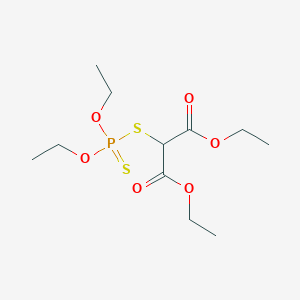
Diethyl 2-diethoxyphosphinothioylsulfanylpropanedioate
描述
Diethyl 2-diethoxyphosphinothioylsulfanylpropanedioate, commonly known as DDSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DDSP is a member of the family of organophosphorus compounds, which have been widely used in agriculture, industry, and medicine.
科学研究应用
DDSP has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, DDSP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In medicine, DDSP has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. DDSP has also been investigated for its potential use in materials science, particularly in the development of new materials with unique properties.
作用机制
The mechanism of action of DDSP is not fully understood. However, it is believed that DDSP exerts its biological effects through the inhibition of enzymes that are involved in various cellular processes. For example, DDSP has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. DDSP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for cell growth and division.
生化和生理效应
DDSP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DDSP can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DDSP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for cell growth and division. In addition, DDSP has been shown to have insecticidal and fungicidal properties, which may be due to its ability to inhibit the activity of enzymes involved in the metabolism of these organisms.
实验室实验的优点和局限性
DDSP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in various fields. However, DDSP also has some limitations. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on DDSP. One area of research is the development of new pesticides based on DDSP, which could provide an alternative to currently used pesticides that are often associated with environmental and health risks. Another area of research is the development of new anticancer agents based on DDSP, which could provide new treatment options for cancer patients. Additionally, further studies are needed to better understand the mechanism of action of DDSP and its potential applications in materials science.
合成方法
DDSP can be synthesized through a multi-step process involving the reaction of diethyl phosphite with thioacetic acid, followed by the reaction of the resulting intermediate with ethyl chloroformate and malonic acid. The final product is obtained by the reaction of the intermediate with sulfur.
属性
IUPAC Name |
diethyl 2-diethoxyphosphinothioylsulfanylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O6PS2/c1-5-14-10(12)9(11(13)15-6-2)20-18(19,16-7-3)17-8-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDYIRJCFTWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SP(=S)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O6PS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173255 | |
| Record name | Phosphorodithioic acid, O,O-diethyl (S-(dicarbethoxy)methyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-diethoxyphosphinothioylsulfanylpropanedioate | |
CAS RN |
19594-33-3 | |
| Record name | Phosphorodithioic acid, O,O-diethyl (S-(dicarbethoxy)methyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019594333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-diethyl (S-(dicarbethoxy)methyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




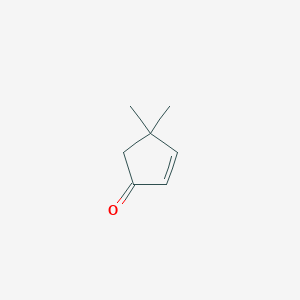
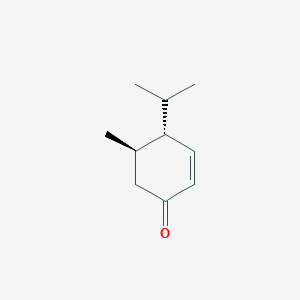

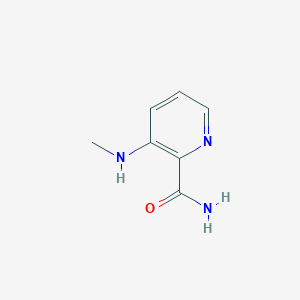
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)

![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)

